molecular formula C5H8NaO3 B029330 Sodium 3-methyl-2-oxobutanoate CAS No. 3715-29-5

Sodium 3-methyl-2-oxobutanoate

Cat. No.: B029330
CAS No.: 3715-29-5
M. Wt: 139.10 g/mol
InChI Key: ZYUOMWUHRSDZMY-UHFFFAOYSA-N
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Description

Sodium 3-methyl-2-oxobutanoate: is a chemical compound with the molecular formula C5H7NaO3. It is also known as sodium alpha-ketoisovalerate. This compound is a sodium salt of 3-methyl-2-oxobutanoic acid and is characterized by its white to light brown crystalline appearance. It is commonly used in scientific research and has various applications in chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

Sodium 3-methyl-2-oxobutanoate is involved in several biochemical reactions. It is a substrate for branched-chain aminotransferases (BCATs), enzymes that catalyze the transamination of branched-chain amino acids . The compound also interacts with other biomolecules, including enzymes and proteins, to exert its effects .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids, and causes an early decline of ornithine along with a late augmentation of plasma arginine .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it induces convulsions through GABAergic and glutamatergic mechanisms in rats .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor of pantothenic acid in Escherichia coli, and is involved in the biosynthesis of branched-chain amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-methyl-2-oxobutanoate can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-oxobutanoic acid with sodium hydroxide. The reaction typically takes place in an aqueous solution, resulting in the formation of the sodium salt . Another method involves the use of sodium ethoxide and isopropylidene hydantoin in butanol under specific temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and hydrolysis reactions. The process includes the reaction of 3-methyl-2-oxobutanoic acid with an alkali to obtain the sodium salt .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methyl-2-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions due to the presence of the keto group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Major Products:

Scientific Research Applications

Chemistry: Sodium 3-methyl-2-oxobutanoate is used as a precursor in the synthesis of various organic compounds. It is also employed in studies involving keto acids and their derivatives .

Biology: In biological research, this compound serves as a precursor of pantothenic acid in Escherichia coli. It is also used to study metabolic pathways and enzyme activities .

Medicine: This compound has potential therapeutic applications, including its use in metabolic engineering and as a therapeutic agent for certain metabolic disorders .

Industry: In the industrial sector, this compound is used in the production of flavors and fragrances due to its fruity aroma. It is also utilized in the synthesis of various chemical intermediates .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role as a precursor of pantothenic acid in Escherichia coli. Its ability to enhance certain keto acids while diminishing corresponding amino acids sets it apart from other similar compounds .

Properties

CAS No.

3715-29-5

Molecular Formula

C5H8NaO3

Molecular Weight

139.10 g/mol

IUPAC Name

sodium;3-methyl-2-oxobutanoate

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);

InChI Key

ZYUOMWUHRSDZMY-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C(=O)[O-].[Na+]

Isomeric SMILES

CC(C)C(=O)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)C(=O)C(=O)O.[Na]

3715-29-5

physical_description

White powder;  slight fruity aroma

Related CAS

759-05-7 (Parent)

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

3-Methyl-2-oxobutanoic Acid Sodium Salt;  Sodium 3-Methyl-2-oxobutanoate;  Sodium 3-Methyl-2-oxobutyrate;  Sodium Dimethylpyruvate;  Sodium α-Ketoisovalerate;  Sodium α-Oxoisovalerate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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